2-(Dimethylamino)quinoline-6-carboxylic acid
Overview
Description
2-(Dimethylamino)quinoline-6-carboxylic acid is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Mechanism of Action
Target of Action
Quinoline compounds are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile structure .
Mode of Action
Quinoline compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoline compounds are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and its influence on biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Dimethylamino)quinoline-6-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-(Dimethylamino)quinoline-6-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:
Microwave-assisted synthesis: This method involves the use of microwave radiation to accelerate chemical reactions, resulting in higher yields and shorter reaction times.
Solvent-free synthesis: This environmentally friendly approach eliminates the need for solvents, reducing waste and potential hazards.
Catalyst-based synthesis: Various catalysts, such as molecular iodine, silica gel, and nano ZnO, can be used to facilitate the synthesis of quinoline derivatives under mild conditions.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using cost-effective and efficient methods. Some common industrial production methods include:
One-pot reactions: These reactions combine multiple steps into a single process, reducing the need for intermediate purification and minimizing waste.
Green chemistry approaches: These methods focus on using environmentally benign reagents and conditions, such as ionic liquids and ultrasound-promoted synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)quinoline-6-carboxylic acid can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Some common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as quinoline N-oxides, reduced quinolines, and substituted quinolines .
Scientific Research Applications
2-(Dimethylamino)quinoline-6-carboxylic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2-(Dimethylamino)quinoline-6-carboxylic acid include:
2-Aminoquinoline: Another quinoline derivative with similar chemical properties.
Quinoline-6-carboxylic acid: A closely related compound with a carboxylic acid functional group at the 6-position.
2-(Dimethylamino)quinoline: A compound with a dimethylamino group at the 2-position, similar to the target compound.
Uniqueness
This compound is unique due to the presence of both a dimethylamino group and a carboxylic acid group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-(dimethylamino)quinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)11-6-4-8-7-9(12(15)16)3-5-10(8)13-11/h3-7H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXZWOXQTWHGRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C=C1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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